3-(2,4-Difluorophenyl)isonicotinic acid
Overview
Description
Scientific Research Applications
Plant Disease Resistance
Isonicotinic acid derivatives, including 3-(2,4-Difluorophenyl)isonicotinic acid, can be used as elicitors to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This method is based on activating the plant’s natural defenses and is considered a fast-growing and prospective strategy in agriculture .
2. Synthetic Chemical Inducers of Plant Immunity Synthetic chemical inducers of plant immunity, such as 3-(2,4-Difluorophenyl)isonicotinic acid, activate, bolster, or prime plant defense machineries rather than directly acting on the pathogens . This approach is promising as it stimulates or primes the endogenous immunity of plants to combat pathogenic invasions .
Fluorinated Biaryl Derivatives
3-(2,4-Difluorophenyl)isonicotinic acid can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . These derivatives have various applications in medicinal chemistry and materials science .
Flurodiarylmethanols
This compound can also be used in the synthesis of flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst . Flurodiarylmethanols are important intermediates in the synthesis of various pharmaceuticals .
Conjugated Fluorodiazaborinines
3-(2,4-Difluorophenyl)isonicotinic acid can be used in the synthesis of conjugated fluorodiazaborinines by treating with diamines via intermolecular dehydration reaction . These compounds can be used for the detection of explosives .
Solubility Prediction
The descriptors for isonicotinic acid can be used in known equations for partition of solutes between water and organic solvents to predict partition coefficients and then further solubility in a host of organic solvents . This can help predict a number of other physicochemical properties .
Diesel Fuel Precursors
Isonicotinic acid can be used in the solvent-free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units via tandem ring opening followed by condensation sequence . This process could potentially contribute to the development of sustainable biofuels .
Safety and Hazards
properties
IUPAC Name |
3-(2,4-difluorophenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-1-2-8(11(14)5-7)10-6-15-4-3-9(10)12(16)17/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBJLMXUZOCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687313 | |
Record name | 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)isonicotinic acid | |
CAS RN |
1258624-98-4 | |
Record name | 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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